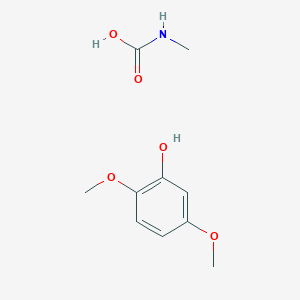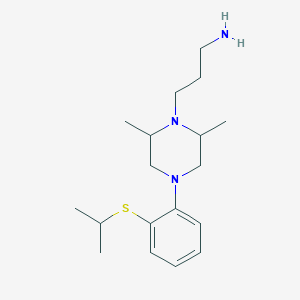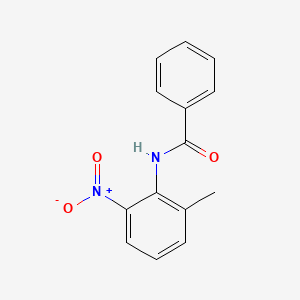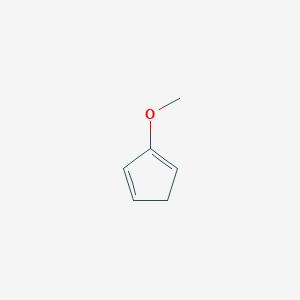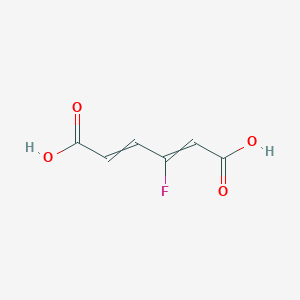![molecular formula C12H14N2O2 B14439104 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol CAS No. 80200-02-8](/img/structure/B14439104.png)
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-(1H-pyrazol-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and functional group modifications. These methods are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinones, and reduced pyrazole compounds .
Applications De Recherche Scientifique
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(1H-Pyrazol-1-yl)propoxy]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Pyrazol-1-yl)phenol
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 3-(4-Amino-1-Tert-Butyl-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol
Uniqueness
4-[3-(1H-Pyrazol-1-yl)propoxy]phenol is unique due to its specific structural features, which include a phenolic hydroxyl group and a pyrazole ring connected by a propoxy linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
80200-02-8 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-(3-pyrazol-1-ylpropoxy)phenol |
InChI |
InChI=1S/C12H14N2O2/c15-11-3-5-12(6-4-11)16-10-2-9-14-8-1-7-13-14/h1,3-8,15H,2,9-10H2 |
Clé InChI |
MFFJEHPZEJTQNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


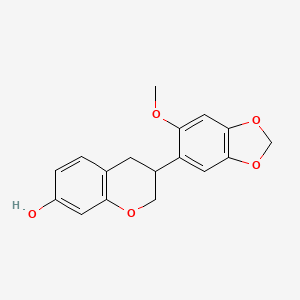
![2-Benzylidene-5-[(4-methylphenyl)methyl]cyclopentan-1-one](/img/structure/B14439030.png)

